molecular formula C21H16BrN3O4 B12185198 6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

Cat. No.: B12185198
M. Wt: 454.3 g/mol
InChI Key: BEPSRJURHDMVCS-UHFFFAOYSA-N
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Description

6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a bromine atom, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a cyclization reaction of suitable precursors. The bromine atom is introduced via bromination reactions, often using reagents like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide involves interactions with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is unique due to the presence of the oxadiazole ring and the specific arrangement of functional groups

Properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

6-bromo-4-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C21H16BrN3O4/c1-11(2)12-3-5-13(6-4-12)19-20(25-29-24-19)23-21(27)18-10-16(26)15-9-14(22)7-8-17(15)28-18/h3-11H,1-2H3,(H,23,25,27)

InChI Key

BEPSRJURHDMVCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br

Origin of Product

United States

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